![molecular formula C18H10BrN B2539128 2-Bromoindolo[3,2,1-jk]carbazole CAS No. 1174032-81-5](/img/structure/B2539128.png)
2-Bromoindolo[3,2,1-jk]carbazole
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Overview
Description
2-Bromoindolo[3,2,1-jk]carbazole, also known as ICz-Br, is a compound with a fully planarized arylamine building block . It has a molecular weight of 320.19 . It is commonly used as an OLED intermediate in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials .
Synthesis Analysis
The synthesis of 2-Bromoindolo[3,2,1-jk]carbazole involves several steps . The compound is synthesized by dissolving a precursor in dichloromethane containing silica gel . The mixture is kept in an ice bath under dark conditions, and N-Bromosuccinimide is added in several times under stirring . After the reaction, the crude product is collected by filtration .Molecular Structure Analysis
The molecular formula of 2-Bromoindolo[3,2,1-jk]carbazole is C18H10BrN . It has a fully planarized arylamine building block, which could be weakly electron accepting or electron donating .Chemical Reactions Analysis
2-Bromoindolo[3,2,1-jk]carbazole can be used as a raw material to synthesize TADF emitters . It is commonly used to prepare highly efficient thermally activated delayed fluorescence emitters .Physical And Chemical Properties Analysis
2-Bromoindolo[3,2,1-jk]carbazole is a solid at 20 degrees Celsius . It has a melting point of 208-210 degrees Celsius . The compound appears as a white to light yellow to light orange powder or crystal .Scientific Research Applications
Organic Electronics and Field-Effect Transistors
2-Bromoindolo[3,2,1-jk]carbazole derivatives have been studied extensively for their application in organic electronics, particularly in organic field-effect transistors (OFETs). The high crystallinity of indolo[3,2-b]carbazole (IC) derivatives makes them particularly suitable for p-channel OFETs. Advanced synthesis methods have enabled the creation of soluble materials with the IC framework, enhancing their application potential in thin films and transistors, achieving significant hole mobility rates (Boudreault et al., 2010).
Catalytic Amination and Amidation
The compound has also been used in the field of chemical synthesis, particularly in the amination and amidation of bromoindole and related derivatives. This process is facilitated by palladium complexes, showcasing the compound's versatility in organic synthesis (Sergeev et al., 2005).
Optical and Electrochemical Properties
2-Bromoindolo[3,2,1-jk]carbazole-based materials have been synthesized and investigated for their optical and electrochemical properties. These materials exhibit potential as deep blue fluorescent materials, with narrow full-width at half maximum (FWHM), indicating their suitability for applications requiring high-color purity (Hiraga et al., 2021).
Novel Synthesis Methods
Efficient synthesis methods have been developed for 2-Bromoindolo[3,2,1-jk]carbazoles. These methods involve palladium-catalyzed intramolecular cyclization, indicating the compound's flexibility and utility in various chemical synthesis processes (Lv et al., 2012).
Mechanism of Action
Target of Action
The primary target of 2-Bromoindolo[3,2,1-jk]carbazole is the organic light-emitting diode (OLED) system . It is an OLED intermediate that has been commonly used in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials .
Mode of Action
2-Bromoindolo[3,2,1-jk]carbazole has a fully planarized arylamine building block which could be weakly electron accepting or electron donating . This property allows it to interact with the OLED system, contributing to the design of efficient blue TADF emitters and bipolar host materials .
Biochemical Pathways
It is known that this compound plays a significant role in the oled system, contributing to the efficiency of blue tadf emitters and bipolar host materials .
Result of Action
The result of the action of 2-Bromoindolo[3,2,1-jk]carbazole is the creation of efficient blue TADF emitters and bipolar host materials in OLED systems . This leads to improved performance and efficiency of these systems.
Action Environment
The action environment of 2-Bromoindolo[3,2,1-jk]carbazole is within the OLED system . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN/c19-11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZQSJLJBZFEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3N2C5=CC=CC=C54)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoindolo[3,2,1-jk]carbazole |
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